4-Phenylcinnamonitrile
Description
4-Phenylcinnamonitrile (systematic IUPAC name: (E)-3-(4-phenylphenyl)acrylonitrile) is an aromatic nitrile derivative characterized by a cinnamontrile backbone (acrylonitrile with a phenyl group) substituted with an additional phenyl group at the 4-position of the benzene ring. Nitriles like this compound are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in hydrolysis, reduction, and cycloaddition reactions.
Properties
Molecular Formula |
C15H11N |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(4-phenylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H11N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-11H |
InChI Key |
FVQBFFGMLBOGAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC#N |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Dynamics
Electrochemical reduction of BP generates a radical-anion intermediate (BP- ⁻), which abstracts a proton from acetonitrile to form the nucleophilic cyanomethyl anion (−CH₂CN). This species undergoes a Michael addition to the α,β-unsaturated ketone intermediate, culminating in 4-PCN (Scheme 1). The choice of supporting electrolyte critically influences ion pairing and reaction trajectory. Tetraalkylammonium ions (e.g., Bu₄N⁺) minimize radical-anion dimerization, favoring cyanomethylation over competing pathways like benzopinacole formation. In contrast, Li⁺ ions form stable complexes with BP- ⁻, diverting the reaction toward undesired byproducts.
Table 1: Electrolysis Conditions and Yields for this compound Synthesis
| Cathode Material | Electrolyte | Charge Passed (% Theoretical) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Pt | Bu₄NBF₄ | 50 | 55 | Benzhydrol, DPPN |
| Hg | Et₄NCl | 100 | 67 | Diphenylmethane |
| Pt | LiClO₄ | 100 | 0 | Benzopinacole |
Optimization Strategies
-
Electrode Selection : Platinum cathodes outperform mercury in sustaining radical-anion stability, achieving 67% yield at 100% charge efficiency.
-
Charge Control : Stopping electrolysis at 50–100% theoretical charge maximizes 4-PCN yield, whereas prolonged electrolysis degrades the product to diphenylmethane.
-
Solvent Purity : Anhydrous acetonitrile minimizes parasitic reactions, ensuring consistent cyanomethyl anion availability.
Michael Addition-Based Cyanomethylation
The Michael addition of cyanide to α,β-unsaturated ketones represents a classical route to α-phenylcinnamonitriles. Kalinowski et al. adapted this method for 4-substituted derivatives using sodium methoxide or Triton B (benzyltrimethylammonium hydroxide) as base catalysts.
Reaction Protocol and Scope
In a representative procedure, 4-substituted chalcones react with alkali metal cyanides (e.g., NaCN) in dimethylformamide (DMF) or methanol. Sodium methoxide deprotonates the cyanohydrin intermediate, driving the equilibrium toward nitrile formation. For electron-deficient substrates (e.g., 4-nitrochalcones), Triton B enhances reactivity by stabilizing the transition state through phase-transfer catalysis.
Key Observations :
Limitations and Byproduct Formation
Competing retro-Michael reactions under thermal stress can regenerate starting materials, necessitating precise temperature control. For example, heating 4-nitro-α-phenylcinnamonitrile above 150°C induces decomposition to 4-nitrobenzyl cyanide and chalcone derivatives.
Wittig Reaction and Alternative Pathways
Although less commonly employed for nitrile synthesis, Wittig-type reactions offer theoretical routes to 4-PCN. Marshall et al. explored the reaction of bromodiphenylmethane with triphenylphosphine, followed by ylide formation and coupling with benzil. However, this approach failed to yield hexaphenylbutadiene or related nitriles, highlighting inherent challenges in alkene functionalization.
Challenges in Ylide Reactivity
-
Salt Formation : Bromodiphenylmethane and triphenylphosphine form stable phosphonium salts, but subsequent ylide generation requires stringent anhydrous conditions.
-
Competing Pathways : Uncontrolled protonation of the ylide leads to diphenylmethane rather than the desired α,β-unsaturated nitrile.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Scalability | Byproduct Risk | Cost Efficiency |
|---|---|---|---|---|
| Electrochemical | 55–67 | Moderate | Moderate | High |
| Michael Addition | 40–60 | High | Low | Moderate |
| Wittig Reaction | <5 | Low | High | Low |
The electrochemical method excels in yield and selectivity but demands specialized equipment. Michael addition offers scalability and operational simplicity, albeit with stricter temperature requirements. Wittig reactions remain impractical for nitrile synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride or diisobutylaluminum hydride, resulting in the formation of primary amines or aldehydes.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride, anhydrous conditions
Substitution: Nitric acid, bromine, sulfuric acid, elevated temperatures
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, aldehydes
Substitution: Nitro derivatives, halogenated biphenyls
Scientific Research Applications
Chemistry: 4-Phenylcinnamonitrile is used as a building block in organic synthesis, particularly in the development of complex molecular architectures. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its biphenyl moiety can interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. Its ability to undergo various chemical transformations allows for the modification of its structure to enhance its therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, resins, and other advanced materials with desirable properties.
Mechanism of Action
The mechanism of action of 4-Phenylcinnamonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
Key Observations :
Physicochemical Properties (Inferred)
While explicit data (e.g., melting points, solubility) for this compound are unavailable, trends can be extrapolated:
- Polarity: The nitrile group (-CN) confers moderate polarity, comparable to 3-(4-Aminophenyl)benzonitrile , but lower than 4-Acetylbenzonitrile due to the absence of a carbonyl group.
- Stability : The 4-phenyl group may enhance thermal stability relative to aliphatic nitriles like 4-(methylsulfanyl)butanenitrile , which has a flexible sulfide chain.
Q & A
Q. How can interdisciplinary studies integrate this compound into materials science or pharmacology?
- Methodological Answer : For photovoltaics, measure HOMO/LUMO alignment via cyclic voltammetry. In drug discovery, perform docking studies (AutoDock Vina) against target proteins (e.g., kinases). Collaborate with domain experts to validate hypotheses—e.g., partner with crystallographers for co-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
